Amiodarone Impurity A, also known as (2-butyl-3-benzofuranyl)[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone, is a related compound of the anti-arrhythmic drug Amiodarone Hydrochloride. It is typically found as an impurity in synthesized Amiodarone and its pharmaceutical formulations. [, , , ] Regulatory agencies, such as the United States Pharmacopeia (USP), set strict limits on the allowable amount of Amiodarone Impurity A in Amiodarone drug substance and products due to potential safety concerns. [] Therefore, its presence is carefully monitored during the manufacturing process and in quality control analyses.
The synthesis of Amiodarone Impurity A is not typically a targeted process. Instead, it often arises as a byproduct during the synthesis of Amiodarone itself. [] Factors influencing its formation can include reaction conditions, reagent purity, and purification steps employed during Amiodarone synthesis.
The primary application of Amiodarone Impurity A in scientific research lies in its role as a marker for quality control during the production and analysis of Amiodarone. [, ] Developing and validating analytical techniques, such as HPLC and NAEKC methods, rely on Amiodarone Impurity A as a standard to ensure the purity and quality of Amiodarone drug substance and finished products. [, , ]
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7